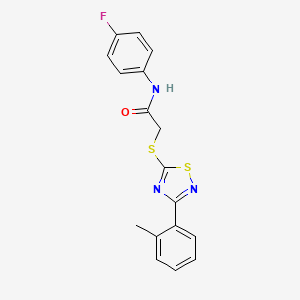

N-(4-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic thiadiazole derivative featuring a fluorophenylacetamide group linked via a thioether bridge to a 1,2,4-thiadiazol-5-yl scaffold substituted with an o-tolyl (2-methylphenyl) group. Thiadiazole derivatives are well-documented for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-4-2-3-5-14(11)16-20-17(24-21-16)23-10-15(22)19-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLDIADUICPJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiadiazole ring connected to a fluorophenyl group and an acetamide moiety. The synthesis typically involves the reaction of o-tolyl thiol with 4-fluoroacetophenone in the presence of appropriate reagents to form the desired thiadiazole derivative.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that compounds with similar structures possess IC50 values ranging from 0.28 to 10 μg/mL against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .

- A structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance anticancer activity, indicating that the presence of the fluorine atom in our compound may contribute positively to its efficacy .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been extensively studied. In vivo tests using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods have demonstrated that certain thiadiazole compounds exhibit potent anticonvulsant activity:

- Compounds with similar scaffolds have shown up to 85% inhibition in seizure models at effective doses .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of cell proliferation : The compound likely interacts with cellular pathways that regulate growth and apoptosis.

- Modulation of neurotransmitter systems : Its anticonvulsant effects may be linked to alterations in GABAergic transmission or voltage-gated ion channels.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives:

- Anticancer Study : One study reported a derivative with an IC50 value of 0.28 μg/mL against MCF-7 cells, showcasing significant selectivity for cancer cells over normal cells .

- Anticonvulsant Study : Another investigation demonstrated that a related compound showed over 80% protection in seizure models at doses as low as 30 mg/kg .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to N-(4-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit significant activity against various bacterial and fungal strains. For instance, derivatives with similar structures have shown effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Potential

Recent studies have focused on the anticancer properties of thiadiazole derivatives. This compound may act as an inhibitor of cancer cell proliferation. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

Agricultural Applications

Pesticidal Properties

Thiadiazole derivatives are also explored for their potential as pesticides. Compounds structurally related to this compound have demonstrated efficacy against agricultural pests and pathogens. Studies indicate that these compounds can inhibit the growth of plant pathogens such as Xanthomonas oryzae, showcasing their potential as environmentally friendly pesticides .

Material Science

Polymeric Applications

Thiadiazole-containing compounds can be utilized in the development of advanced materials due to their unique electronic properties. Research has indicated that incorporating thiadiazole moieties into polymers can enhance conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results showed that compounds with a fluorophenyl group exhibited higher antibacterial activity compared to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Thiadiazole Derivative A | 32 | Effective |

| Thiadiazole Derivative B | 64 | Moderate |

| Standard Antibiotic | 16 | High |

Case Study 2: Anticancer Activity

In a recent study on anticancer agents, this compound was tested against several cancer cell lines. The compound showed promising results with an IC50 value indicating potent cytotoxicity against breast cancer cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 10 | High |

| HeLa | 15 | Moderate |

| A549 | 20 | Low |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide ():

- Key Difference : Replacement of the 4-fluorophenyl group with 4-methoxyphenyl.

- Impact : Methoxy (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which may reduce oxidative stability compared to the electron-withdrawing fluorine (-F) in the query compound. This substitution could alter pharmacokinetics (e.g., solubility, membrane permeability) and target binding .

- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Key Difference: Chlorine and fluorine substituents on the phenyl ring, coupled with a triazole core instead of thiadiazole. The triazole ring may confer different hydrogen-bonding capabilities compared to thiadiazole .

Core Heterocycle Modifications

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Key Difference: Triazole-thiadiazole hybrid with a sodium carboxylate group. Impact: The ionic carboxylate improves water solubility, while the triazole-thiadiazole framework enhances intermolecular interactions with enzymes. This compound demonstrated superior binding energy compared to reference molecules, suggesting synergistic effects from the hybrid structure .

- 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (): Key Difference: Tetrazole ring replaces thiadiazole, with a 2-methoxyethyl substituent. The methoxyethyl group may increase solubility but reduce membrane permeability compared to the o-tolyl group in the query compound .

Physical Properties

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pre-formed 1,2,4-thiadiazole intermediate (e.g., 3-(o-tolyl)-5-mercapto-1,2,4-thiadiazole) with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base like triethylamine. Refluxing in aprotic solvents (e.g., THF or DMF) at 80–100°C for 4–6 hours typically yields the product. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%).

- NMR (¹H/¹³C): Key signals include the acetamide methylene group (δ ~4.2 ppm in ¹H NMR) and the thiadiazole sulfur-linked carbon (δ ~170 ppm in ¹³C NMR).

- HRMS to verify molecular weight (expected [M+H]⁺: ~387.08 Da).

- X-ray crystallography for unambiguous confirmation of the thiadiazole core and substituent geometry .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Limited solubility in water; dissolves in DMSO, DMF, or dichloromethane.

- Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in desiccated environments.

- LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity for cellular permeability studies .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can predict binding affinities to biological targets (e.g., kinases or enzymes). Focus on the thiadiazole-thioacetamide moiety’s electronic profile and steric interactions with active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Dynamic NMR : Resolve tautomerism or conformational exchange in the thiadiazole ring.

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., aromatic protons from o-tolyl and fluorophenyl groups).

- X-ray crystallography : Overcome ambiguities in NOE-based spatial assignments .

Q. How to design in vitro assays to evaluate biological activity while minimizing false positives?

- Counter-screening : Test against unrelated targets (e.g., COX-2, topoisomerases) to rule out non-specific binding.

- Cellular cytotoxicity assays (MTT or LDH): Establish selectivity indices (IC₅₀ for target vs. healthy cells).

- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Q. What analytical methods quantify degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H₂O₂).

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or sulfoxide derivatives).

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20%.

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used.

- Flow chemistry : Enhances reproducibility and scalability for continuous manufacturing .

Q. What crystallographic techniques characterize polymorphic forms?

Q. How to address solubility challenges in biological assays?

- Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Data Interpretation and Validation

Q. How to distinguish target-specific activity from assay artifacts?

- Orthogonal assays : Confirm activity across multiple platforms (e.g., fluorescence-based and radiometric assays).

- Negative controls : Include structurally related but inactive analogs (e.g., thiadiazole derivatives lacking the fluorophenyl group).

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to validate target engagement .

Q. What statistical models are appropriate for dose-response studies?

- Four-parameter logistic regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- Bootstrap resampling : Estimate confidence intervals for non-normally distributed data.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.